1-(4-((Furan-2-ylmethyl)sulfonyl)piperidin-1-yl)-3,3-diphenylpropan-1-one
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Overview
Description
1-(4-((Furan-2-ylmethyl)sulfonyl)piperidin-1-yl)-3,3-diphenylpropan-1-one is a complex organic compound that has garnered attention due to its unique chemical structure and potential applications in various fields. This compound features a furan ring, a piperidine ring, and a diphenylpropanone moiety, making it a versatile molecule for scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(4-((Furan-2-ylmethyl)sulfonyl)piperidin-1-yl)-3,3-diphenylpropan-1-one typically involves multiple steps, starting with the preparation of the furan-2-ylmethyl sulfone and the piperidine derivative. These intermediates are then coupled under specific reaction conditions to form the final product. Common reagents used in the synthesis include sulfonyl chlorides, piperidine, and various catalysts to facilitate the coupling reactions.
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. Techniques such as continuous flow chemistry and advanced catalytic systems are often employed to scale up the production while maintaining efficiency and cost-effectiveness.
Chemical Reactions Analysis
Types of Reactions
1-(4-((Furan-2-ylmethyl)sulfonyl)piperidin-1-yl)-3,3-diphenylpropan-1-one undergoes various chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furan derivatives.
Reduction: The carbonyl group in the diphenylpropanone moiety can be reduced to form alcohols.
Substitution: The sulfonyl group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like amines and thiols. Reaction conditions vary depending on the desired transformation, often requiring specific temperatures, solvents, and catalysts.
Major Products
Scientific Research Applications
1-(4-((Furan-2-ylmethyl)sulfonyl)piperidin-1-yl)-3,3-diphenylpropan-1-one has a wide range of applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications, particularly in drug development.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 1-(4-((Furan-2-ylmethyl)sulfonyl)piperidin-1-yl)-3,3-diphenylpropan-1-one involves its interaction with specific molecular targets and pathways. The compound’s unique structure allows it to bind to various enzymes and receptors, modulating their activity and leading to desired biological effects. Detailed studies are required to fully elucidate the molecular targets and pathways involved.
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other furan and piperidine derivatives, such as:
- 1-(4-((Furan-2-ylmethyl)sulfonyl)piperidin-1-yl)-4-phenylbutane-1,4-dione
- 1-(4-((Furan-2-ylmethyl)sulfonyl)piperidin-1-yl)-3-(4-(methylsulfonyl)phenyl)propan-1-one
Uniqueness
What sets 1-(4-((Furan-2-ylmethyl)sulfonyl)piperidin-1-yl)-3,3-diphenylpropan-1-one apart is its combination of the furan, piperidine, and diphenylpropanone moieties, which confer unique chemical and biological properties. This makes it a valuable compound for diverse research applications.
Properties
IUPAC Name |
1-[4-(furan-2-ylmethylsulfonyl)piperidin-1-yl]-3,3-diphenylpropan-1-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H27NO4S/c27-25(18-24(20-8-3-1-4-9-20)21-10-5-2-6-11-21)26-15-13-23(14-16-26)31(28,29)19-22-12-7-17-30-22/h1-12,17,23-24H,13-16,18-19H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HJBAZJSRWDDFIV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1S(=O)(=O)CC2=CC=CO2)C(=O)CC(C3=CC=CC=C3)C4=CC=CC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H27NO4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
437.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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